LogP Tuning: Sec-Butyl Branching Optimizes Lipophilicity for Membrane Permeability
The sec-butyl analog exhibits an intermediate calculated LogP (2.32 for the hydrobromide salt ; 2.47 for the free base ), positioned between the more lipophilic n-butyl (XLogP3-AA 2.3 [1]) and the less lipophilic isopropyl derivative (ACD/LogP 1.94 ). This 0.38 LogP reduction versus the sec-butyl free base (or 0.53 reduction versus the n-butyl) translates to a ~2.4–3.4-fold lower theoretical partition coefficient, potentially enhancing aqueous solubility and reducing non-specific protein binding while retaining sufficient membrane permeability for intracellular target engagement [2][3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (hydrobromide salt); LogP = 2.47 (free base) |
| Comparator Or Baseline | N-(n-butyl)cyclopentanamine: LogP = 2.3 (free base); N-isopropylcyclopentanamine: LogP = 1.94 (free base) |
| Quantified Difference | ΔLogP = -0.38 (sec-butyl vs. sec-butyl free base); ΔLogP = -0.53 (sec-butyl free base vs. n-butyl); ΔLogP = +0.53 (sec-butyl free base vs. isopropyl) |
| Conditions | In silico prediction using ACD/Labs Percepta (ChemSpider), XLogP3 (PubChem), and vendor-provided data |
Why This Matters
In lead optimization, a 0.5-unit LogP shift can markedly alter aqueous solubility and in vivo distribution, making the sec-butyl analog a strategic choice for balancing lipophilicity without resorting to heteroatom incorporation that may introduce metabolic liabilities.
- [1] PubChem. (2024). N-Butylcyclopentanamine (CID 13926513) XLogP3-AA data. View Source
- [2] Johnson, T.W., et al. (2018). Advancing the Utility of LogP in Drug Discovery: Perspectives and Interpretations. J. Med. Chem., 61, 6401-6420. View Source
- [3] Arnott, J.A., & Planey, S.L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov., 7(10), 863-875. View Source
